N-(4-Methoxyphenyl)-3-oxobutanethioamide N-(4-Methoxyphenyl)-3-oxobutanethioamide
Brand Name: Vulcanchem
CAS No.: 18076-45-4
VCID: VC19686416
InChI: InChI=1S/C11H13NO2S/c1-8(13)7-11(15)12-9-3-5-10(14-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,15)
SMILES:
Molecular Formula: C11H13NO2S
Molecular Weight: 223.29 g/mol

N-(4-Methoxyphenyl)-3-oxobutanethioamide

CAS No.: 18076-45-4

Cat. No.: VC19686416

Molecular Formula: C11H13NO2S

Molecular Weight: 223.29 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Methoxyphenyl)-3-oxobutanethioamide - 18076-45-4

Specification

CAS No. 18076-45-4
Molecular Formula C11H13NO2S
Molecular Weight 223.29 g/mol
IUPAC Name N-(4-methoxyphenyl)-3-oxobutanethioamide
Standard InChI InChI=1S/C11H13NO2S/c1-8(13)7-11(15)12-9-3-5-10(14-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,15)
Standard InChI Key RUQXFGQEGXKEBA-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC(=S)NC1=CC=C(C=C1)OC

Introduction

Chemical Structure and Physicochemical Properties

N-(4-Methoxyphenyl)-3-oxobutanethioamide belongs to the thioamide family, where the thiocarbonyl (-C=S) group replaces the traditional carbonyl (-C=O) moiety. Its molecular formula, C₁₁H₁₃NO₂S, reflects a molecular weight of 223.29 g/mol. The IUPAC name, N-(4-methoxyphenyl)-3-oxobutanethioamide, delineates its structure: a 4-methoxyphenyl group attached to the nitrogen of a 3-oxobutanethioamide chain.

Structural Features

The compound’s backbone consists of a four-carbon chain with a ketone group at the third position and a thiocarbonyl group at the first. The 4-methoxyphenyl substituent introduces aromaticity and electron-donating effects via the methoxy (-OCH₃) group, which influences the compound’s electronic distribution and reactivity. The thiocarbonyl group enhances electrophilicity compared to conventional amides, facilitating nucleophilic attacks at the α-carbon .

Physical Properties

While experimental data on this specific compound remain sparse, general thioamide trends provide insights:

  • Solubility: Thioamides exhibit moderate solubility in polar aprotic solvents (e.g., dimethylformamide, acetone) but limited solubility in water due to the hydrophobic thiocarbonyl and aromatic groups.

  • Melting Point: Thioamides typically have higher melting points than their amide analogs, attributed to stronger intermolecular interactions via sulfur’s polarizability. For N-(4-Methoxyphenyl)-3-oxobutanethioamide, the melting point is estimated to range between 180–190°C.

  • Spectroscopic Signatures:

    • IR Spectroscopy: A strong absorption band near 1200–1250 cm⁻¹ corresponds to the C=S stretch, while the ketone C=O appears at ~1700 cm⁻¹.

    • NMR: The thiocarbonyl sulfur deshields adjacent protons, with the α-CH₂ group resonating at δ 3.5–4.0 ppm in ¹H NMR.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₁H₁₃NO₂S
Molecular Weight223.29 g/mol
IUPAC NameN-(4-methoxyphenyl)-3-oxobutanethioamide
Estimated Melting Point180–190°C
SolubilitySoluble in DMF, acetone; sparingly in water

Synthesis and Industrial Production

The synthesis of N-(4-Methoxyphenyl)-3-oxobutanethioamide leverages established thioamide preparation methods, adapted to accommodate its specific substituents.

Laboratory-Scale Synthesis

A common route involves the thionation of the corresponding amide using phosphorus pentasulfide (P₄S₁₀) in an inert solvent:

  • Starting Material: N-(4-Methoxyphenyl)-3-oxobutanamide is treated with P₄S₁₀ in refluxing toluene.

  • Reaction Mechanism: The thiocarbonyl group forms via nucleophilic substitution, where sulfur replaces the carbonyl oxygen.

  • Workup: The crude product is purified via recrystallization or column chromatography .

Alternative methods include using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide), which offers milder conditions and higher selectivity for thionation without over-reduction .

Industrial Production Considerations

Scalable synthesis requires optimizing:

  • Solvent Choice: Xylene or tetrahydrofuran balances reaction efficiency and cost.

  • Catalyst Recycling: Heterogeneous catalysts (e.g., silica-supported P₄S₁₀) reduce waste.

  • Green Chemistry: Solvent-free reactions or ionic liquid media minimize environmental impact.

Chemical Reactivity and Functional Transformations

N-(4-Methoxyphenyl)-3-oxobutanethioamide participates in diverse reactions, driven by its thiocarbonyl and ketone groups.

Nucleophilic Additions

The thiocarbonyl sulfur’s electrophilicity facilitates attacks by:

  • Amines: Forming thiourea derivatives.

  • Grignard Reagents: Adding to the thiocarbonyl to yield thioesters.

Oxidation and Reduction

  • Oxidation: Treatment with hydrogen peroxide or m-CPBA converts the thiocarbonyl to a sulfoxide (-S=O) or sulfone (-SO₂-).

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the thiocarbonyl to a methylene (-CH₂-) group.

Cyclization Reactions

Under acidic conditions, the compound undergoes cyclization to form thiazoline or thiazole derivatives, valuable in heterocyclic chemistry .

Applications in Research and Industry

Materials Science

  • Corrosion Inhibition: Thioamides adsorb onto metal surfaces, forming protective layers .

  • Polymer Additives: As vulcanization accelerators in rubber production.

Future Directions and Research Gaps

Current studies focus on:

  • Structure-Activity Relationships: Modifying the methoxy position to enhance bioactivity.

  • Catalytic Applications: As ligands in transition-metal catalysis.

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